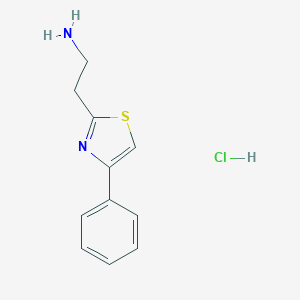

2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride” is a chemical compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that contain sulfur and nitrogen atoms . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

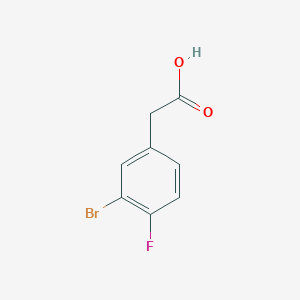

The synthesis of thiazole derivatives often involves the reaction of a bromo acetophenone with thiourea and iodine . The reaction mixture is typically refluxed for several hours, then cooled and washed with diethyl ether to remove unreacted acetophenone and iodine .Molecular Structure Analysis

Thiazoles have a five-membered ring structure with sulfur and nitrogen atoms at positions 1 and 3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates that the nitrogen atom is more negatively charged than the carbon and sulfur atoms, which are neutral . Substituents at positions 2 and 4 can alter the orientation types and shield the nucleophilicity of nitrogen .Chemical Reactions Analysis

The chemical reactions of thiazole derivatives are influenced by the substituents on the thiazole ring . These substituents can affect the biological outcomes to a great extent .Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been found to have antimicrobial properties. This includes activity against bacteria and fungi . The antimicrobial activity can be affected by the substituents on the thiazole ring .

Antiretroviral Activity

Some thiazole derivatives have been found to have antiretroviral properties. For example, the drug ritonavir, which is used in the treatment of HIV/AIDS, contains a thiazole moiety .

Antifungal Activity

Thiazole derivatives such as abafungin have been found to have antifungal properties .

Anticancer Activity

Thiazole derivatives have been found to have anticancer properties. For example, the drug tiazofurin, which is used in cancer treatment, contains a thiazole moiety . Other thiazole-based compounds have also been found to have potent antitumor activity .

Anti-inflammatory Activity

Thiazole derivatives have been found to have anti-inflammatory properties. For example, the drug meloxicam, which is used as an anti-inflammatory drug, contains a thiazole moiety .

Anti-Alzheimer Activity

Thiazole derivatives have been found to have anti-Alzheimer properties .

Antihypertensive Activity

Thiazole derivatives have been found to have antihypertensive properties .

Antioxidant Activity

Thiazole derivatives have been found to have antioxidant properties .

It’s important to note that the specific properties and activities of a thiazole derivative can be affected by the substituents on the thiazole ring . Therefore, further research and development are needed to fully understand and utilize the potential of these compounds in various fields of scientific research.

Future Directions

Thiazoles and their derivatives have been the focus of many research studies due to their wide range of biological activities . Future research may focus on the design and structure-activity relationship of bioactive molecules . The development of new thiazole-based compounds with potent antitumor, antioxidant, and antimicrobial activities is a promising area of research .

Mechanism of Action

Target of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of these compounds are greatly influenced by the substituents on the thiazole ring .

Mode of Action

Thiazole derivatives have been reported to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways due to their wide range of biological activities .

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial and anticancer activities .

properties

IUPAC Name |

2-(4-phenyl-1,3-thiazol-2-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.ClH/c12-7-6-11-13-10(8-14-11)9-4-2-1-3-5-9;/h1-5,8H,6-7,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONWWOZXJJXGGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583267 |

Source

|

| Record name | 2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride | |

CAS RN |

124534-88-9 |

Source

|

| Record name | 2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B150875.png)

![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate](/img/structure/B150904.png)